(9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA

Lipid Metabolism Enzyme Specificity Isomer Differentiation

Procure (9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA for unambiguous omega-6 metabolic studies. This specific 3-oxo-acyl-CoA isomer—with double bonds at positions 9Z,12Z,15Z—is structurally and functionally distinct from the (11Z,14Z,17Z) variant. Using the incorrect isomer risks false enzymatic conversion rates and flux data in VLCFA elongation and lipid metabolism assays. Essential as a reference standard for LC-MS/MS lipidomics, where its unique retention time and fragmentation pattern allow absolute quantification in complex biological matrices. Ensure your enzymatic studies, structural biology, and targeted metabolomics are isomer-accurate.

Molecular Formula C41H66N7O18P3S
Molecular Weight 1070.0 g/mol
Cat. No. B15546746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA
Molecular FormulaC41H66N7O18P3S
Molecular Weight1070.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h7-8,10-11,13-14,27-28,30,34-36,40,52-53H,4-6,9,12,15-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b8-7-,11-10-,14-13-/t30-,34-,35-,36+,40-/m1/s1
InChIKeyJNPQHWUFHAXGTJ-OIOULCSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA: Key Specifications & Procurement Overview


(9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA is a chemically defined 3-oxo-fatty acyl-CoA derivative [1]. It is formed by the condensation of coenzyme A with (9Z,12Z,15Z)-3-oxoicosatrienoic acid, an omega-6 fatty acid [2]. This compound serves as a specific metabolic intermediate and a potential substrate for enzymes involved in very-long-chain fatty acid elongation and lipid metabolism, where the precise position of its double bonds dictates its biological role [3].

Why (9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA Cannot Be Replaced by Generic 3-Oxo-Fatty Acyl-CoAs


Generic substitution is invalid for studies requiring specific isomeric identification, as (9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA is structurally and functionally distinct from other 3-oxo-fatty acyl-CoA isomers, such as the (11Z,14Z,17Z) variant [1]. These compounds, while sharing a molecular formula and class, possess double bonds at different positions along the carbon chain, leading to unique 3D conformations and distinct roles as intermediates in separate, enzyme-specific biosynthetic pathways [2]. The failure to use the correct isomer can lead to erroneous conclusions in enzymatic assays and metabolic flux studies due to differential enzyme affinity and conversion rates.

Quantitative Differentiation Guide for (9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA


Isomeric Specificity: Distinct Structure and Pathway Association vs. (11Z,14Z,17Z) Isomer

The primary differentiation of (9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA is its precise isomeric structure. It is structurally distinct from the closely related isomer (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA [1]. While both share a molecular formula of C41H66N7O18P3S and a monoisotopic mass of 1069.33979, they are separate entities with unique roles in metabolism, as evidenced by their assignment of distinct identifiers in major lipid and chemical databases [2][3]. This structural difference implies different precursor-product relationships and pathway associations, making the correct isomer critical for accurate biochemical modeling and experimentation [2].

Lipid Metabolism Enzyme Specificity Isomer Differentiation

Biological Context: The (9Z,12Z,15Z) Isomer is Implicated in a Specific Enzymatic Step in Polyunsaturated Fatty Acid Elongation

The (9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA isomer serves as a specific intermediate in the biosynthesis of certain long-chain polyunsaturated fatty acids [1]. The class of enzymes known as very-long-chain 3-oxoacyl-CoA synthases (EC 2.3.1.199) catalyzes the condensation of malonyl-CoA with an acyl-CoA substrate. For the formation of this specific isomer, the substrate is alpha-linolenoyl-CoA (18:3(n-3)), leading to the production of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA, which is distinct from the (9Z,12Z,15Z) target compound [1][2]. The existence of the (9Z,12Z,15Z) isomer in metabolomic databases implies a similar, yet parallel and distinct, enzymatic pathway, likely involving an omega-6 precursor like gamma-linolenoyl-CoA (18:3(n-6)) [3].

Enzyme Assay Metabolic Pathway Fatty Acid Elongation

Computed Physicochemical Properties: Theoretical Lipophilicity (logP) and Topological Polar Surface Area (TPSA)

While direct experimental data is sparse, computationally predicted physicochemical properties differentiate this molecule's potential behavior in biological systems. The (9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA isomer has a high predicted logP value of 7.46, indicating significant lipophilicity [1]. This high logP value is consistent with its role as a fatty acyl-CoA derivative and differentiates it from smaller, more polar CoA species [1]. Furthermore, its topological polar surface area (TPSA) is calculated to be 382.77 Ų [1]. These computed values are essential for predicting membrane permeability and solubility, critical factors in in vitro assay design.

Physicochemical Analysis Lipophilicity ADME Prediction

Primary Research Applications for (9Z,12Z,15Z)-3-oxoicosatrienoyl-CoA


Enzymatic Assays for Omega-6 Fatty Acid Elongation

Used as a critical substrate or analytical standard in assays designed to measure the activity of very-long-chain 3-oxoacyl-CoA synthases or reductases with specificity for omega-6 fatty acid intermediates. Its use is justified by the structural evidence that it represents a distinct metabolic branch [1], enabling precise quantification of flux through this specific pathway, which cannot be achieved with the (11Z,14Z,17Z) isomer [2].

Metabolomics and Lipidomics Standard

Employed as a high-purity reference standard for the accurate identification and quantification of this specific metabolite in complex biological matrices using LC-MS/MS or GC-MS. Its unique chromatographic retention time and mass spectral fragmentation pattern, dictated by its specific isomeric structure, make it an essential tool for building targeted lipidomics methods and verifying the presence of this intermediate in cell extracts or tissue samples [1].

Investigating Enzyme Structure-Function Relationships

Utilized in biochemical and structural biology studies (e.g., X-ray crystallography, molecular docking) to probe the active site geometry and substrate specificity of acyl-CoA binding proteins and metabolic enzymes. Comparing the binding kinetics and structural interactions of the (9Z,12Z,15Z) isomer against the (11Z,14Z,17Z) isomer can reveal the molecular basis for enzyme selectivity and the recognition of specific double bond positions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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